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Compound of Interest

Compound Name: 2,6-Octadiene

Cat. No.: B1174381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(E,E)-2,6-octadiene, a linear diene of interest in organic synthesis and materials science. This

document outlines the key spectral features in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), offering a foundational dataset for its characterization and

utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the available and predicted quantitative spectroscopic data for

(E,E)-2,6-octadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for (E,E)-2,6-octadiene is not readily available in public

spectral databases. However, based on established principles of NMR spectroscopy and

analysis of similar olefinic structures, a predicted set of chemical shifts is presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E,E)-2,6-Octadiene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1, H8 (CH₃) ~1.6-1.7 Doublet ~6-7

H2, H7 (CH) ~5.3-5.5 Multiplet

H3, H6 (CH) ~5.3-5.5 Multiplet

H4, H5 (CH₂) ~2.0-2.1 Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E,E)-2,6-Octadiene

Carbon Chemical Shift (δ, ppm)

C1, C8 ~18

C2, C7 ~125

C3, C6 ~130

C4, C5 ~32

Infrared (IR) Spectroscopy
The infrared spectrum of 2,6-octadiene provides key information about its functional groups.

The data presented is based on the gas-phase spectrum available in the NIST Chemistry

WebBook.[1][2]

Table 3: Key IR Absorption Bands for 2,6-Octadiene

Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium =C-H stretch

2965, 2925, 2855 Strong C-H stretch (sp³)

~1670 Medium C=C stretch

~965 Strong =C-H bend (trans)
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Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,6-octadiene provides insights into its molecular

weight and fragmentation pattern.[3]

Table 4: Major Fragments in the Mass Spectrum of 2,6-Octadiene

m/z Relative Intensity (%) Possible Fragment

110 15 [C₈H₁₄]⁺ (Molecular Ion)

95 20 [C₇H₁₁]⁺

81 35 [C₆H₉]⁺

67 100 [C₅H₇]⁺ (Base Peak)

55 60 [C₄H₇]⁺

41 85 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of (E,E)-2,6-octadiene in about 0.6 mL of a deuterated

solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (for liquid sample):

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean.

Apply a small drop of neat (E,E)-2,6-octadiene directly onto the ATR crystal or between two

salt plates to create a thin film.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty accessory is recorded prior to the sample

scan and automatically subtracted.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of (E,E)-2,6-octadiene in a volatile organic solvent (e.g., hexane or

dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

Injection: Inject 1 µL of the prepared solution into the GC inlet.

GC Column: Use a nonpolar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure separation from any impurities.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like (E,E)-2,6-octadiene.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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